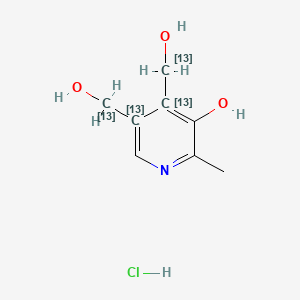
Pyridoxine-13C4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the incorporation of four carbon-13 isotopes, making it a valuable tool in various scientific research applications, particularly in metabolic studies and pharmacokinetics . Pyridoxine itself is a pyridine derivative and plays a crucial role in numerous biological processes, including amino acid metabolism, neurotransmitter synthesis, and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxine-13C4 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the pyridoxine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled precursors. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of Pyridoxine-13C4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound from any unlabeled impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxine-13C4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to pyridoxal or pyridoxal phosphate.
Reduction: Formation of pyridoxamine.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Pyridoxal, pyridoxal phosphate.
Reduction: Pyridoxamine.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridoxine-13C4 (hydrochloride) is extensively used in scientific research due to its labeled carbon atoms, which allow for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of Vitamin B6 in cellular processes.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Vitamin B6.
Industry: Employed in the development of new pharmaceuticals and nutritional supplements.
Wirkmechanismus
Pyridoxine-13C4 (hydrochloride) exerts its effects primarily through its conversion to pyridoxal phosphate, the active form of Vitamin B6. Pyridoxal phosphate acts as a coenzyme in various enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The compound interacts with molecular targets such as aminotransferases and decarboxylases, facilitating the catalysis of biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Pyridoxine (hydrochloride): The non-labeled form of the compound.
Pyridoxal (hydrochloride): An oxidized form of pyridoxine.
Pyridoxamine (hydrochloride): A reduced form of pyridoxine.
Uniqueness: Pyridoxine-13C4 (hydrochloride) is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This feature distinguishes it from other forms of Vitamin B6, making it an invaluable tool in research settings .
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
209.61 g/mol |
IUPAC-Name |
4,5-bis(hydroxy(113C)methyl)-2-methyl(4,5-13C2)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3+1,4+1,6+1,7+1; |
InChI-Schlüssel |
ZUFQODAHGAHPFQ-ILAPHPGLSA-N |
Isomerische SMILES |
CC1=NC=[13C]([13C](=C1O)[13CH2]O)[13CH2]O.Cl |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


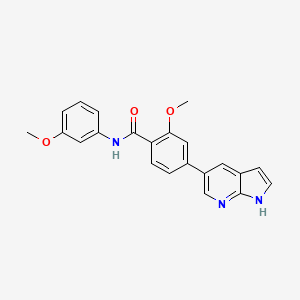
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
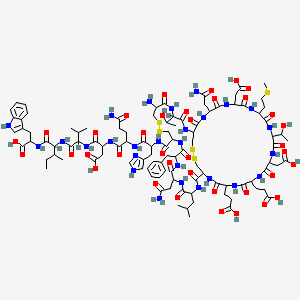
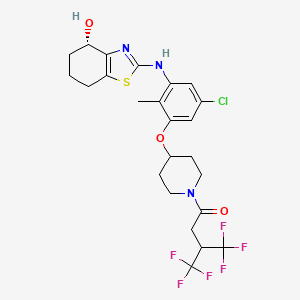
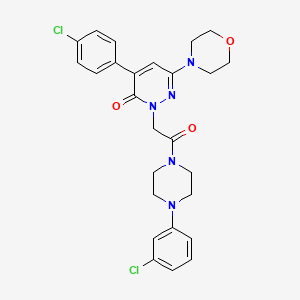
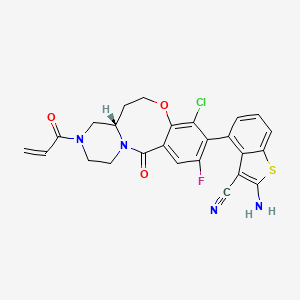
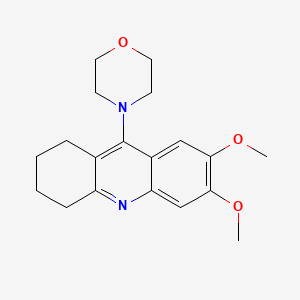
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
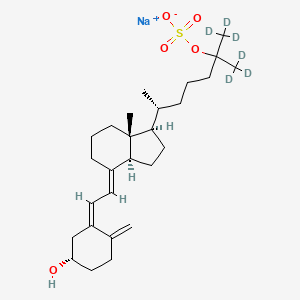
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
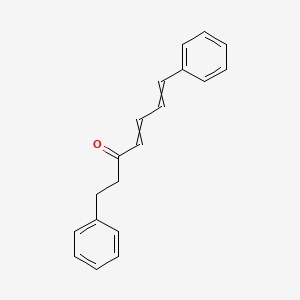
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
